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Compound of Interest

Compound Name: p-Menthane-1,3,8-triol

Cat. No.: B599918

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectral data analysis for the
monoterpenoid p-Menthane-1,3,8-triol. While extensive searches for experimentally obtained
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this
specific compound have not yielded publicly available spectra, this document outlines the
standard methodologies and expected data presentation for its characterization. The protocols
detailed herein are based on established analytical techniques for similar natural products and
serve as a foundational guide for researchers involved in the isolation, synthesis, or analysis of
p-Menthane-1,3,8-triol.

Introduction to p-Menthane-1,3,8-triol

p-Menthane-1,3,8-triol is a monoterpenoid that has been reported to be isolated from the
herbs of Mentha canadensis L.[1][2]. Its chemical structure, 4-(2-hydroxypropan-2-yl)-1-
methylcyclohexane-1,3-diol, suggests a variety of stereoisomers are possible, each potentially
possessing unique biological activities. Accurate spectral characterization is paramount for the
unambiguous identification and quality control of this compound in research and drug
development.

Chemical Structure:
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Spectral Data (Hypothetical)

As of the latest search, experimental spectral data for p-Menthane-1,3,8-triol is not readily
available in public databases or peer-reviewed literature. The following tables are therefore
presented as illustrative examples of how such data would be structured for clear and concise
interpretation.

NMR Spectral Data

Table 1: Hypothetical *H NMR Data for p-Menthane-1,3,8-triol (in CDCIs, 500 MHZz)

. . Coupling

Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

e.g., 3.85 dd 1H 10.5,45 H-3
e.g., 1.70-1.85 m 2H H-4, H-5a
e.g., 1.55 m 1H H-5e
e.g., 1.45 m 2H H-2, H-6a
e.g., 1.30 s 3H C(1)-CHs
e.g., 1.25 S 3H C(8)-CHs
e.g., 1.20 s 3H C(8)-CHs

Table 2: Hypothetical 13C NMR Data for p-Menthane-1,3,8-triol (in CDCls, 125 MHz)
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Chemical Shift (8) ppm Carbon Type Assighment
e.g., 78.5 CH C-3

eg., 721 C C-1

e.g., 71.8 C C-8

e.g., 50.2 CH C-14

e.g., 355 CH2 C-5

e.g., 31.0 CH: C-2

e.g., 29.8 CHs C(8)-CHs
e.g., 27.3 CHs C(8)-CHs
e.g., 24.5 CH: C-6

e.g., 22.1 CHs C(1)-CHs

Mass Spectrometry (MS) Data

Table 3: Hypothetical Mass Spectrometry Data for p-Menthane-1,3,8-triol

miz Relative Intensity (%) Proposed Fragment
e.g., 188.1412 5 [M]* (C10H2003)*

e.g., 170.1307 20 [M - H20]*

e.g., 155.1072 15 [M - H20 - CHs]*

e.g., 129.1018 40 [M - CsH7O]*

e.g., 59.0497 100 [CsH7O]*

Infrared (IR) Spectroscopy Data

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for p-Menthane-1,3,8-triol
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Functional Group

Frequency (cm~?) Intensity Assignment

e.g., 3350 (broad) Strong O-H stretch (alcohol)

e.g., 2960-2850 Strong C-H stretch (alkane)

e.g., 1465 Medium C-H bend (CH2)

e.g., 1375 Medium C-H bend (gem-dimethyl)
e.g., 1150 Strong C-O stretch (tertiary alcohol)
e.g., 1050 Strong C-O streteh

(secondary/primary alcohol)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a non-
volatile, polar compound like p-Menthane-1,3,8-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., chloroform-d, methanol-ds, or dimethyl sulfoxide-ds). The
choice of solvent should be based on the solubility of the compound and should not have
signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 32k data points, a 90° pulse, a relaxation
delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good
signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, 64k data points, a 30-45° pulse, a
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 3C.

e 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments should
be performed, including COSY (Correlation Spectroscopy) for *H-tH correlations, HSQC
(Heteronuclear Single Quantum Coherence) for direct *H-13C correlations, and HMBC
(Heteronuclear Multiple Bond Correlation) for long-range *H-13C correlations.

Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight
(TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

 lonization Method: Electrospray ionization (ESI) is suitable for a polar molecule like p-
Menthane-1,3,8-triol. Atmospheric pressure chemical ionization (APCI) could also be
considered.

o Sample Introduction: The sample can be introduced via direct infusion or through a liquid
chromatography (LC) system for online separation and analysis.

o Data Acquisition:

o Acquire spectra in both positive and negative ion modes to determine the most sensitive
ionization mode.

o Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

o Perform tandem mass spectrometry (MS/MS) on the protonated or deprotonated
molecular ion to obtain fragmentation data, which is crucial for structural confirmation.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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e Sample Preparation:

o Solid State: If the sample is a solid, it can be analyzed as a KBr (potassium bromide)
pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin,

transparent disk.

o Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be
cast onto a salt plate (e.g., NaCl or KBr).

o Data Acquisition:
o Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Acquire a background spectrum of the empty sample compartment (or the pure KBr
pellet/salt plate) and subtract it from the sample spectrum.

o An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-

noise ratio.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows
in the spectral analysis of a natural product like p-Menthane-1,3,8-triol.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b599918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory

BENGHQ Check Availability & Pricing

Spectroscopic Analysis

IR Spectroscopy
Isolation & Purification

A
Plant Material . Column Chromatography N . v Mass Spectrometry Data Integration
(e.g., Mentha canadensis) Solvent Extraction (e.g., Silica Gel) Pure p-Menthane-1,3,8-triol (HRMS, MS/MS) & Interpretation Structure Confirmation
A
NMR Spectroscopy
(*H, 1C, 2D)

Structure Elucidation

Click to download full resolution via product page

Figure 1. General workflow from isolation to structure confirmation.
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Figure 2. Logical flow for structure elucidation using NMR data.

Conclusion

The definitive structural elucidation and quality assessment of p-Menthane-1,3,8-triol are
critically dependent on the acquisition and correct interpretation of its NMR, MS, and IR
spectral data. While experimental data is not currently widespread, the standardized protocols
and data presentation formats outlined in this guide provide a robust framework for
researchers. The application of these techniques will enable the unambiguous characterization
of p-Menthane-1,3,8-triol, facilitating further investigation into its chemical properties and
potential biological activities. It is recommended that future work on this compound includes the
public deposition of its spectral data to enrich the scientific record.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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